Ammonium sodium borate phosphate

Description

Properties

CAS No. |

69102-85-8 |

|---|---|

Molecular Formula |

BH12N3Na3O7P |

Molecular Weight |

276.87 g/mol |

IUPAC Name |

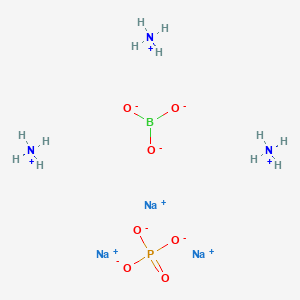

triazanium;trisodium;borate;phosphate |

InChI |

InChI=1S/BO3.3H3N.3Na.H3O4P/c2-1(3)4;;;;;;;1-5(2,3)4/h;3*1H3;;;;(H3,1,2,3,4)/q-3;;;;3*+1; |

InChI Key |

JYJCZJJBIDCMEG-UHFFFAOYSA-N |

Canonical SMILES |

B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ammonium sodium borate phosphate typically involves the reaction of ammonium phosphate with sodium borate under controlled conditions. One common method is to dissolve ammonium phosphate and sodium borate in water, followed by controlled evaporation to obtain the desired compound. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale mixing of the reactants in reactors, followed by crystallization and purification processes. The use of high-purity reagents and precise control of reaction parameters are crucial to obtain a product with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ammonium sodium borate phosphate can undergo various chemical reactions, including:

Precipitation Reactions: When mixed with certain metal salts, it can form insoluble precipitates.

Acid-Base Reactions: It can react with strong acids or bases, leading to the formation of different borate and phosphate species.

Thermal Decomposition: Upon heating, it may decompose into simpler compounds such as boron oxide, sodium phosphate, and ammonia.

Common Reagents and Conditions

Reagents: Common reagents include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and metal salts (e.g., calcium chloride).

Conditions: Reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels.

Major Products Formed

Precipitation Reactions: Formation of metal borates and phosphates.

Acid-Base Reactions: Formation of boric acid, sodium phosphate, and ammonia.

Thermal Decomposition: Formation of boron oxide, sodium phosphate, and ammonia gas.

Scientific Research Applications

Ammonium sodium borate phosphate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a buffer solution in analytical chemistry.

Biology: Employed in biological assays and as a nutrient source in microbiological media.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical diagnostics.

Industry: Utilized in the production of fertilizers, flame retardants, and as a component in specialty glass and ceramics.

Mechanism of Action

The mechanism of action of ammonium sodium borate phosphate involves its ability to interact with various molecular targets and pathways. In biological systems, it can act as a source of essential nutrients such as boron and phosphorus, which are crucial for cellular functions. In chemical reactions, its unique combination of borate and phosphate ions allows it to participate in complexation and precipitation reactions, influencing the behavior of other compounds in the system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Diammonium Phosphate (DAP)

- Composition : (NH₄)₂HPO₄, lacks boron.

- Thermal Stability : Decomposes at ~70 °C with significant ammonia loss, unlike boron-containing variants .

- Applications : Traditional fertilizer without micronutrient enrichment.

- Key Difference : Ammonium sodium borate phosphate provides boron (0.1–5% w/w), addressing boron-deficient soils and improving thermal resistance .

Ammonium Borate

- Composition : Variable (e.g., NH₄B₅O₈, NH₄BO₃).

- Thermal Stability : Moderate; decomposes at lower temperatures (~300 °C).

- Applications : Fire retardancy in wood treatments (e.g., combined with sodium silicate) .

- Key Difference : this compound integrates phosphate for dual agricultural functionality (nutrient delivery + fire resistance), whereas ammonium borate lacks phosphate .

Zinc Borate

- Composition: 2ZnO·3B₂O₃·3.5H₂O.

- Thermal Stability : Stable up to ~400 °C; releases water to suppress combustion.

- Applications : Flame retardant in polymers and paints .

- Key Difference : Zinc borate is incompatible with ammonium-based fertilizers due to zinc’s phytotoxicity at high concentrations. This compound avoids this issue while providing nitrogen and phosphorus .

Boron Orthophosphate (BPO₄)

- Composition : BPO₄ (crystalline phase).

- Thermal Stability : Exceptional stability >1000 °C.

- Applications : Ceramics and high-temperature materials .

- Key Difference : BPO₄ forms in situ in this compound at >500 °C, enhancing fertilizer stability. Pure BPO₄ lacks ammonium and sodium, limiting its agricultural utility .

Data Table: Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.